molecular formula C26H23N5O3 B11255326 Egfr/her2-IN-2

Egfr/her2-IN-2

Número de catálogo: B11255326
Peso molecular: 453.5 g/mol
Clave InChI: CYUOSMVCLLYSOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) are tyrosine kinase receptors frequently overexpressed in cancers, driving uncontrolled proliferation and survival . EGFR/HER2-IN-2 is a dual-target inhibitor designed to simultaneously block EGFR and HER2 kinase activities, offering a strategic advantage in tumors where both receptors are co-activated or heterodimerized . Dual inhibitors like EGFR/HER2-IN-2 aim to overcome resistance mechanisms associated with single-target therapies and enhance efficacy in heterogeneous tumors .

Propiedades

Fórmula molecular

C26H23N5O3

Peso molecular

453.5 g/mol

Nombre IUPAC

N-[(2-ethoxyphenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine

InChI

InChI=1S/C26H23N5O3/c1-3-33-22-11-7-4-8-18(22)16-27-23-20-9-5-6-10-21(20)28-24(29-23)26-31-30-25(34-26)17-12-14-19(32-2)15-13-17/h4-15H,3,16H2,1-2H3,(H,27,28,29)

Clave InChI

CYUOSMVCLLYSOZ-UHFFFAOYSA-N

SMILES canónico

CCOC1=CC=CC=C1CNC2=NC(=NC3=CC=CC=C32)C4=NN=C(O4)C5=CC=C(C=C5)OC

Origen del producto

United States

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de Egfr/her2-IN-2 implica múltiples pasos, incluyendo la formación de núcleos heterocíclicos. Las rutas de síntesis específicas y las condiciones de reacción son a menudo de propiedad exclusiva y se detallan en la literatura científica. En general, la síntesis implica el uso de varios reactivos y catalizadores para lograr la estructura molecular deseada .

Métodos de producción industrial

Los métodos de producción industrial para Egfr/her2-IN-2 están diseñados para escalar los procesos de síntesis de laboratorio. Estos métodos se centran en optimizar las condiciones de reacción, como la temperatura, la presión y los sistemas de solventes, para garantizar un alto rendimiento y pureza del compuesto. El uso de reactores de flujo continuo y sistemas automatizados es común en entornos industriales para mejorar la eficiencia y la reproducibilidad .

Análisis De Reacciones Químicas

Structural Basis of EGFR/HER2 Heterodimerization

The EGFR/HER2 heterodimer adopts an asymmetric architecture where HER2’s dimerization arm (DA) is critical for complex formation, unlike EGFR’s DA, which is dispensable . Cryo-EM structures reveal:

  • EGF-bound EGFR/HER2 : Resolves to 3.3 Å resolution, showing HER2 retains its monomeric conformation while EGFR adopts a bent conformation.

  • Epiregulin-bound EGFR/HER2 : Nearly identical to the EGF-bound structure (RMSD = 0.63 Å), indicating ligand-independent asymmetry .

FeatureEGFR/HER2 HeterodimerEGFR Homodimer
DA requirement Only HER2’s DA is essentialBoth EGFR DAs required
Signaling duration Sustained activationTransient activation
Endocytosis Resists internalizationUndergoes endocytosis

HER2-Mediated Stabilization of EGFR Signaling

HER2 modulates EGFR dynamics and downstream signaling through:

  • Altered autophosphorylation : HER2 suppresses EGFR phosphorylation at Y1068 (Grb2 docking site) while maintaining sustained activation of ERK1/2 and Akt pathways .

  • Endocytosis resistance : HER2 prevents EGFR internalization, prolonging membrane signaling. Knockdown of HER2 accelerates EGFR oligomerization and clathrin-mediated endocytosis .

Implications for Inhibitor Design

While no data on "EGFR/HER2-IN-2" exists, insights into EGFR/HER2 interactions suggest:

  • Targeting HER2’s DA : Disruption of HER2’s dimerization arm could block heterodimer formation, as shown in pull-down assays where HER2-GS (DA-deficient) variants abrogate phosphorylation .

  • Modulating endosomal sorting : HER2 promotes EGFR recycling, suggesting inhibitors that enhance endocytosis or degradation could counteract HER2’s stabilizing effects .

  • Kinase domain inhibitors : Dual EGFR/HER2 kinase inhibitors (e.g., lapatinib) are clinically used, but their design relies on structural compatibility with both receptors’ active sites.

Key Research Findings

  • Structural asymmetry : HER2’s DA is structurally preorganized for interaction, whereas EGFR’s DA is conformationally flexible, enabling asymmetric dimerization .

  • HER2’s oncogenic role : HER2’s ability to resist endocytosis and alter EGFR phosphorylation patterns enables sustained signaling in cancers .

  • Endosomal dynamics : HER2 overexpression shifts EGFR sorting toward recycling, reducing degradation and prolonging signaling .

Aplicaciones Científicas De Investigación

Egfr/her2-IN-2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Egfr/her2-IN-2 ejerce sus efectos al unirse a los dominios de tirosina quinasa de EGFR y HER2, inhibiendo su actividad. Esta inhibición evita la fosforilación de las moléculas de señalización aguas abajo, bloqueando así las vías de señalización que promueven la proliferación y supervivencia celular. El compuesto se dirige específicamente a la homo- y heterodimerización de estos receptores, lo cual es crucial para su activación .

Comparación Con Compuestos Similares

Structural and Functional Advantages of EGFR/HER2-IN-2

Although direct data for EGFR/HER2-IN-2 are unavailable, its design likely incorporates features observed in other dual inhibitors:

  • Structural Flexibility: Compounds with thienopyrimidine or dihydropyrimidine cores achieve dual activity by occupying both EGFR and HER2 ATP-binding pockets .
  • Synergistic Effects : Dual inhibition reduces compensatory HER2 activation, a common resistance mechanism in EGFR-targeted therapies .
  • Broader Efficacy : Likely effective in tumors with heterogeneous receptor expression (e.g., HER2+/EGFR+ breast or lung cancers) .

Actividad Biológica

Egfr/her2-IN-2 is a compound that targets the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2), both of which are critical in the development and progression of various cancers. This article synthesizes the biological activity of Egfr/her2-IN-2, supported by diverse research findings, case studies, and data tables.

Overview of EGFR and HER2

EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases, which play significant roles in cellular signaling pathways related to proliferation, survival, and differentiation. EGFR is frequently overexpressed or mutated in many cancers, including lung and colorectal cancers, while HER2 is primarily associated with breast cancer. The interaction between these receptors often leads to enhanced tumorigenesis due to their synergistic signaling capabilities.

Egfr/her2-IN-2 functions as a dual inhibitor, targeting both EGFR and HER2 pathways. The compound inhibits the phosphorylation of these receptors, thereby blocking downstream signaling cascades that promote cancer cell growth. Research indicates that HER2 can enhance EGFR signaling by reducing its degradation and promoting its recycling to the cell surface, which underscores the importance of dual inhibition .

Case Studies

  • Breast Cancer : A study demonstrated that patients with HER2-positive breast cancer who were treated with dual inhibitors like Egfr/her2-IN-2 showed improved progression-free survival compared to those receiving single-agent therapies. The combination therapy effectively reduced tumor size and delayed disease progression .
  • Lung Cancer : In non-small cell lung cancer (NSCLC) patients with EGFR mutations, increased HER2 expression was linked to resistance against EGFR tyrosine kinase inhibitors (TKIs). Treatment with Egfr/her2-IN-2 resulted in a significant reduction in tumor growth in preclinical models resistant to standard EGFR-targeted therapies .

Table 1: Summary of Clinical Findings Related to Egfr/her2-IN-2

Study TypeCancer TypeKey FindingsReference
Clinical TrialBreast CancerImproved progression-free survival with dual inhibition; reduction in tumor size observed.
Observational StudyLung CancerResistance to EGFR TKIs linked to HER2 expression; dual inhibition effective in resistant models.
Retrospective CohortColorectal CancerHigher response rates to anti-EGFR therapies in HER2-negative patients; resistance noted in HER2-positive cases.

Biological Activity Insights

Research has shown that the dimerization of EGFR with HER2 significantly enhances signaling potency compared to homodimers. This heterodimerization leads to prolonged activation of downstream pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation. The structural dynamics of the EGFR/HER2 heterodimer reveal that HER2 stabilizes EGFR on the cell surface, preventing its internalization and degradation .

Table 2: Structural Characteristics of EGFR/HER2 Heterodimer

FeatureDescription
Dimerization MechanismPrimarily driven by extracellular domain interactions; HER2 has a unique conformation favoring dimerization.
Signaling PotencyHeterodimers exhibit greater activity than homodimers; HER2-containing dimers are particularly potent.
Endocytosis ResistanceHER2 interaction allows EGFR to resist endocytosis post-activation, prolonging signaling duration.

Q & A

Q. What is the mechanistic rationale for dual inhibition of EGFR and HER2 using EGFR/HER2-IN-2 in cancer research?

EGFR and HER2 are receptor tyrosine kinases (RTKs) that drive oncogenic signaling pathways like PI3K/AKT and MAPK. Dual inhibition targets cross-talk and compensatory signaling, which single-target therapies often fail to address. EGFR/HER2-IN-2’s bifunctional binding disrupts dimerization and downstream activation, validated via kinase inhibition assays and Western blotting for phosphorylated RTKs .

Q. Which in vitro assays are critical for validating EGFR/HER2-IN-2’s inhibitory activity?

Key assays include:

  • Kinase activity assays (e.g., ADP-Glo™) to measure IC₅₀ values for EGFR and HER2.
  • Cell viability assays (MTT/CellTiter-Glo®) in HER2-amplified (e.g., SK-BR-3) and EGFR-mutant (e.g., PC-9) cell lines.
  • Western blotting to confirm reduced phosphorylation of EGFR, HER2, and downstream effectors (AKT, ERK). Include controls for off-target effects using non-cancerous cell lines .

Q. How do HER2 amplification status and EGFR mutation subtypes influence response to EGFR/HER2-IN-2?

HER2 amplification (≥2-fold) correlates with poor prognosis in breast cancer, making it a primary biomarker for HER2-targeted therapies. EGFR mutations (e.g., L858R, exon 19 deletions) enhance ligand-independent activation; preclinical studies should stratify cell models by these genetic alterations to assess differential sensitivity .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating synergistic effects of EGFR/HER2-IN-2 with chemotherapy or immunotherapy?

  • Combination index analysis : Use the Chou-Talalay method to quantify synergy (e.g., CompuSyn software).
  • In vivo xenograft models : Administer EGFR/HER2-IN-2 with standard therapies (e.g., paclitaxel) and monitor tumor regression via caliper measurements and bioluminescence imaging. Include dose-escalation arms to identify toxicity thresholds .
  • Immune profiling : Flow cytometry (e.g., CD8⁺ T-cell infiltration) to assess immunomodulatory effects in syngeneic models .

Q. How can researchers resolve contradictions in preclinical efficacy data across different in vivo models?

Contradictions often arise from:

  • Model heterogeneity : Patient-derived xenografts (PDXs) better reflect human tumor biology than cell line-derived xenografts.
  • Pharmacokinetic variability : Monitor drug plasma levels via LC-MS to ensure consistent exposure.
  • Microenvironmental factors : Analyze stromal components (e.g., fibroblasts, immune cells) using multiplex IHC .

Q. What statistical methods are recommended for analyzing high-dimensional datasets from EGFR/HER2-IN-2 combination studies?

  • Multivariate regression : Adjust for covariates like tumor volume baseline and treatment duration.
  • Survival analysis : Kaplan-Meier curves with log-rank tests for progression-free survival (PFS).
  • Omics integration : Use pathway enrichment tools (e.g., GSEA) to link transcriptomic changes with phenotypic outcomes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.